molecular formula C6H10N2O3 B13486821 1-Ethyl-2-oxoimidazolidine-4-carboxylic acid

1-Ethyl-2-oxoimidazolidine-4-carboxylic acid

Cat. No.: B13486821
M. Wt: 158.16 g/mol
InChI Key: NIQZCNOGNOJYGW-UHFFFAOYSA-N
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Description

1-Ethyl-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes an imidazolidine ring with an oxo group at the 2-position and a carboxylic acid group at the 4-position The ethyl group attached to the nitrogen atom at the 1-position further distinguishes it from other imidazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-oxoimidazolidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of an amino acid derivative with phosgene in the presence of a base such as sodium hydrogencarbonate . This reaction typically proceeds under controlled conditions to ensure the formation of the desired product. The resulting compound can be purified through recrystallization from solvents like acetonitrile .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-oxoimidazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-oxo derivatives, while reduction can produce 2-hydroxy derivatives.

Scientific Research Applications

1-Ethyl-2-oxoimidazolidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved often include binding to active sites of enzymes, altering their activity, and affecting downstream biological processes .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-2-oxoimidazolidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

1-ethyl-2-oxoimidazolidine-4-carboxylic acid

InChI

InChI=1S/C6H10N2O3/c1-2-8-3-4(5(9)10)7-6(8)11/h4H,2-3H2,1H3,(H,7,11)(H,9,10)

InChI Key

NIQZCNOGNOJYGW-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(NC1=O)C(=O)O

Origin of Product

United States

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